N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide
Description
N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide is a compound that features a morpholine ring attached to a carboxamide group, with an ethyl chain linking it to an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-10(13-3-5-15-6-4-13)11-2-1-9-7-12-16-8-9/h7-8H,1-6H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKOIXHBCCSSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide typically involves the formation of the oxazole ring followed by the attachment of the morpholine and carboxamide groups. One common method is the [2+3] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the oxazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions, and the carboxamide group can be formed by reacting the amine with a carboxylic acid derivative under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These compounds share a similar five-membered ring structure with one oxygen and one nitrogen atom.
Benzoxazole derivatives: These compounds contain a fused benzene and oxazole ring system.
Thiazole derivatives: These compounds have a five-membered ring with sulfur and nitrogen atoms.
Uniqueness
N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole and morpholine rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
